molecular formula C16H14N2O4 B3888108 4,6-dimethyl-3-[3-(4-nitrophenyl)acryloyl]-2(1H)-pyridinone

4,6-dimethyl-3-[3-(4-nitrophenyl)acryloyl]-2(1H)-pyridinone

Cat. No. B3888108
M. Wt: 298.29 g/mol
InChI Key: NBMGCWVRARSKME-VMPITWQZSA-N
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Description

4,6-dimethyl-3-[3-(4-nitrophenyl)acryloyl]-2(1H)-pyridinone, also known as DMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMNP is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. This compound has a unique structure and exhibits interesting properties that make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3-[3-(4-nitrophenyl)acryloyl]-2(1H)-pyridinone is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism and energy production. This compound has been shown to inhibit the activity of mitochondrial complex I, which is an essential component of the electron transport chain. This inhibition leads to a decrease in ATP production and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor, antibacterial, and antifungal properties, this compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 4,6-dimethyl-3-[3-(4-nitrophenyl)acryloyl]-2(1H)-pyridinone is its relatively simple synthesis method, which makes it easy to obtain in large quantities for use in laboratory experiments. Additionally, this compound exhibits a high degree of selectivity for certain enzymes and cellular processes, making it a valuable tool for studying these processes in vitro. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research involving 4,6-dimethyl-3-[3-(4-nitrophenyl)acryloyl]-2(1H)-pyridinone. One area of interest is in the development of new drugs and pharmaceuticals based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular metabolism and energy production. Finally, the potential neuroprotective effects of this compound should be further explored, particularly in the context of neurodegenerative diseases.

Scientific Research Applications

4,6-dimethyl-3-[3-(4-nitrophenyl)acryloyl]-2(1H)-pyridinone has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs and pharmaceuticals. This compound has been shown to exhibit significant anti-tumor activity in vitro and in vivo, making it a potential candidate for use in cancer treatment. Additionally, this compound has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.

properties

IUPAC Name

4,6-dimethyl-3-[(E)-3-(4-nitrophenyl)prop-2-enoyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10-9-11(2)17-16(20)15(10)14(19)8-5-12-3-6-13(7-4-12)18(21)22/h3-9H,1-2H3,(H,17,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMGCWVRARSKME-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.